molecular formula C12H18BNO4 B1275705 4-(N-Boc-aminomethyl)phenylboronic acid CAS No. 489446-42-6

4-(N-Boc-aminomethyl)phenylboronic acid

Cat. No. B1275705
M. Wt: 251.09 g/mol
InChI Key: MUBGEKQUCSEECZ-UHFFFAOYSA-N
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Description

4-(N-Boc-aminomethyl)phenylboronic acid is a derivative of phenylboronic acid with a Boc-protected aminomethyl group at the para position. This compound is of interest due to its potential applications in organic synthesis and its ability to form stable complexes with various substrates, which is a characteristic feature of boronic acids. The Boc group (tert-butoxycarbonyl) is a common protecting group for amines in organic synthesis, allowing for selective reactions to occur at other sites of the molecule.

Synthesis Analysis

The synthesis of derivatives of phenylboronic acid, such as 4-(N-Boc-aminomethyl)phenylboronic acid, typically involves the reaction of phenylboronic acid with protected amino acids or amines. For example, the synthesis of N-protected amino acid derivatives of phenylboronic acid has been reported, where the reaction of phenylboronic acid with N-protected amino acids in dry refluxing benzene leads to the formation of compounds with tetracoordinated boron centers . Although the specific synthesis of 4-(N-Boc-aminomethyl)phenylboronic acid is not detailed in the provided papers, similar methodologies could be applied for its preparation.

Molecular Structure Analysis

The molecular structure of boronic acid derivatives is characterized by the presence of a trivalent boron atom that can form stable complexes with various substrates. The N-B interaction is a key feature in these molecules, as seen in the study of o-(N,N-dialkylaminomethyl)arylboronate systems, where the formation of an N-B dative bond depends on the solvent and the complexing substrate . This interaction is crucial for the molecular recognition and chemosensing applications of such compounds.

Chemical Reactions Analysis

Phenylboronic acid derivatives are known to participate in various chemical reactions, including dehydrative condensation and complexation with substrates. For instance, 2,4-bis(trifluoromethyl)phenylboronic acid has been shown to catalyze dehydrative amidation between carboxylic acids and amines, a reaction that could potentially be relevant for derivatives like 4-(N-Boc-aminomethyl)phenylboronic acid . Additionally, ortho-hydroxymethyl phenylboronic acids have demonstrated the ability to complex glycopyranosides under neutral conditions, which suggests that similar derivatives could also exhibit this behavior .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(N-Boc-aminomethyl)phenylboronic acid would be influenced by the presence of the Boc-protected aminomethyl group. This group would increase the steric bulk and could affect the solubility and reactivity of the compound. The boronic acid moiety is known to be sensitive to pH changes, which can lead to the formation of boronate esters under certain conditions. The electronic structure of the molecule, as studied by quantum-chemical methods in related compounds, can provide insights into the reactivity and stability of the boronic acid group .

Scientific Research Applications

Carbohydrate Sensing and Binding Enhancement

4-(N-Boc-aminomethyl)phenylboronic acid is related to ortho-aminomethylphenylboronic acids, which are widely used in sensors for carbohydrates. The presence of the ortho-aminomethyl group enhances the affinity towards diols at neutral pH, which is crucial for carbohydrate sensing. This enhancement is primarily due to the group acting as an electron-withdrawing entity, facilitating diol binding (Sun et al., 2019).

Catalysis in Chemical Reactions

Boronic acids, including derivatives like 4-(N-Boc-aminomethyl)phenylboronic acid, play a key role in catalysis. For example, 2,4-Bis(trifluoromethyl)phenylboronic acid has been found effective in catalyzing dehydrative amidation between carboxylic acids and amines. The ortho-substituent of boronic acid is significant in preventing the coordination of amines to the boron atom of the active species, thus accelerating amidation (Wang et al., 2018).

Antiviral Therapeutics

Phenylboronic-acid-modified nanoparticles, closely related to 4-(N-Boc-aminomethyl)phenylboronic acid, show promise as antiviral therapeutics. These nanoparticles can inhibit viral entry, as demonstrated in studies against the Hepatitis C virus. This suggests a potential therapeutic strategy for blocking viral entry of various viruses (Khanal et al., 2013).

Enhanced Gene Transfection

Phenylboronic acid-modified PEI, which is conceptually similar to 4-(N-Boc-aminomethyl)phenylboronic acid, has been shown to significantly enhance gene delivery efficiency. This enhancement is partially due to improved condensation ability to DNA and facilitated cell uptake (Peng et al., 2010).

Optical Modulation in Nanotechnology

Phenyl boronic acids, including derivatives similar to 4-(N-Boc-aminomethyl)phenylboronic acid, are used in single-walled carbon nanotubes for saccharide recognition. The ability to modulate the near-infrared fluorescence of these nanotubes in response to saccharide binding opens up possibilities in sensing technologies (Mu et al., 2012).

Sugar-Binding Boronic Acids for Glycoconjugate Recognition

Ortho-hydroxymethyl phenylboronic acids, related to 4-(N-Boc-aminomethyl)phenylboronic acid, demonstrate an ability to complex hexopyranosides using their 4,6-diol. This behavior is significant for the selective recognition of cell-surface glycoconjugates, which could be used in the design of oligomeric receptors and sensors (Dowlut & Hall, 2006).

Safety And Hazards

4-(N-Boc-aminomethyl)phenylboronic acid may cause respiratory irritation, skin irritation, and serious eye irritation. It is also harmful if swallowed . It is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

The future directions of 4-(N-Boc-aminomethyl)phenylboronic acid are likely to be influenced by the ongoing research in the field of boronic acid chemistry. Given its utility in proteomics research and the preparation of lipid pore-filled silica thin-film membranes , it may find additional applications in these and related areas.

properties

IUPAC Name

[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BNO4/c1-12(2,3)18-11(15)14-8-9-4-6-10(7-5-9)13(16)17/h4-7,16-17H,8H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUBGEKQUCSEECZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)CNC(=O)OC(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30397536
Record name 4-(N-Boc-aminomethyl)phenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30397536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(N-Boc-aminomethyl)phenylboronic acid

CAS RN

489446-42-6
Record name 4-(N-Boc-aminomethyl)phenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30397536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(tert-Butoxycarbonylaminomethyl)phenylboronic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
PD Williams, DD Staas, S Venkatraman… - Bioorganic & medicinal …, 2010 - Elsevier
Optimization studies using an HIV RNase H active site inhibitor containing a 1-hydroxy-1,8-naphthyridin-2(1H)-one core identified 4-position substituents that provided several potent …
Number of citations: 68 www.sciencedirect.com
CCE Kroonen, A D'Addio, A Prescimone… - Helvetica Chimica …, 2023 - Wiley Online Library
The exploration of new materials is timeless. Especially 2D‐materials have gotten much interest in the last decades. This work proposes a new route towards a fascinating class of 2D …
Number of citations: 1 onlinelibrary.wiley.com
M Puray-Chavez, PR Tedbury, AD Huber… - Nature …, 2017 - nature.com
Technical limitations in simultaneous microscopic visualization of RNA, DNA, and proteins of HIV have curtailed progress in this field. To address this need we develop a microscopy …
Number of citations: 55 www.nature.com
JY Choi, MS Plummer, J Starr… - Journal of medicinal …, 2012 - ACS Publications
Thymidylate kinase (TMK) is a potential chemotherapeutic target because it is directly involved in the synthesis of an essential component, thymidine triphosphate, in DNA replication. …
Number of citations: 59 pubs.acs.org
MN Puray Chavez - 2018 - mospace.umsystem.edu
Technical limitations in simultaneous microscopic visualization of RNA, DNA, and proteins of HIV have curtailed progress in this field. To address this need we have developed a …
Number of citations: 2 mospace.umsystem.edu

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